molecular formula C17H17N5OS B12140252 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide

Cat. No.: B12140252
M. Wt: 339.4 g/mol
InChI Key: ULNGUJYJJZGUPE-UHFFFAOYSA-N
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Description

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-triazole intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as a drug candidate for treating diseases due to its triazole structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both pyridyl and phenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5OS/c1-12-5-7-14(8-6-12)19-15(23)11-24-17-21-20-16(22(17)2)13-4-3-9-18-10-13/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

ULNGUJYJJZGUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

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